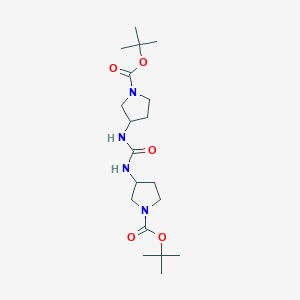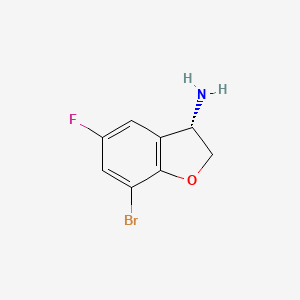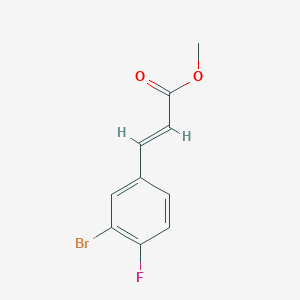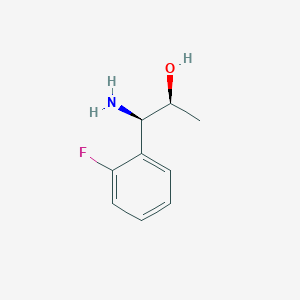
2-(3-Bromophenyl)-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom on the phenyl ring and a nitrile group on the indole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1H-indole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and indole-3-acetonitrile.
Condensation Reaction: The 3-bromobenzaldehyde undergoes a condensation reaction with indole-3-acetonitrile in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).
Cyclization: The resulting intermediate undergoes cyclization to form the indole ring system, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid or reduction to form indoline derivatives.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and nucleophiles like amines are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of 2-(3-substituted phenyl)-1H-indole-3-carbonitrile derivatives.
Oxidation: Formation of indole-3-carboxylic acid.
Reduction: Formation of indoline derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-1H-indole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1H-indole-3-carbonitrile: Similar structure but with the bromine atom at the para position.
2-(3-Chlorophenyl)-1H-indole-3-carbonitrile: Similar structure with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-1H-indole-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(3-Bromophenyl)-1H-indole-3-carbonitrile is unique due to the specific positioning of the bromine atom and the nitrile group, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H9BrN2 |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C15H9BrN2/c16-11-5-3-4-10(8-11)15-13(9-17)12-6-1-2-7-14(12)18-15/h1-8,18H |
InChI Key |
MQZLUFYXJDMTQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B13049855.png)







